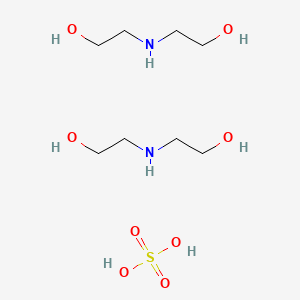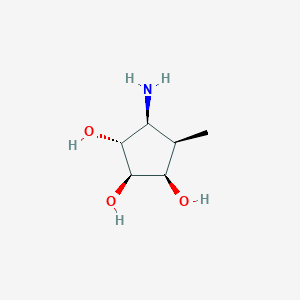
1,2,3-Cyclopentanetriol,4-amino-5-methyl-,(1R,2R,3R,4S,5R)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Cyclopentanetriol,4-amino-5-methyl-,(1R,2R,3R,4S,5R)-(9CI) is a complex organic compound with a unique structure. It features a cyclopentane ring with three hydroxyl groups, an amino group, and a methyl group. The specific stereochemistry of the compound is indicated by the (1R,2R,3R,4S,5R) configuration, which defines the spatial arrangement of the atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Cyclopentanetriol,4-amino-5-methyl-,(1R,2R,3R,4S,5R)-(9CI) can be achieved through various synthetic routes. One common method involves the cyclization of a suitable precursor, followed by functional group modifications. For example, starting from a cyclopentane derivative, hydroxylation can be performed using reagents like osmium tetroxide or potassium permanganate. Amination and methylation can be achieved using appropriate amine and methylating agents under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3-Cyclopentanetriol,4-amino-5-methyl-,(1R,2R,3R,4S,5R)-(9CI) can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: The amino group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed
Oxidation: Formation of cyclopentanone derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of alkyl halides.
Applications De Recherche Scientifique
1,2,3-Cyclopentanetriol,4-amino-5-methyl-,(1R,2R,3R,4S,5R)-(9CI) has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2,3-Cyclopentanetriol,4-amino-5-methyl-,(1R,2R,3R,4S,5R)-(9CI) involves its interaction with specific molecular targets. The hydroxyl and amino groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3-Cyclopentanetriol: Lacks the amino and methyl groups.
4-Amino-5-methylcyclopentanol: Lacks the additional hydroxyl groups.
Cyclopentane derivatives: Various derivatives with different functional groups.
Uniqueness
1,2,3-Cyclopentanetriol,4-amino-5-methyl-,(1R,2R,3R,4S,5R)-(9CI) is unique due to its specific combination of functional groups and stereochemistry, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6H13NO3 |
|---|---|
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
(1R,2R,3R,4S,5R)-4-amino-5-methylcyclopentane-1,2,3-triol |
InChI |
InChI=1S/C6H13NO3/c1-2-3(7)5(9)6(10)4(2)8/h2-6,8-10H,7H2,1H3/t2-,3+,4-,5-,6-/m1/s1 |
Clé InChI |
PTEOOBZJCIANPX-AIECOIEWSA-N |
SMILES isomérique |
C[C@@H]1[C@@H]([C@H]([C@@H]([C@@H]1O)O)O)N |
SMILES canonique |
CC1C(C(C(C1O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



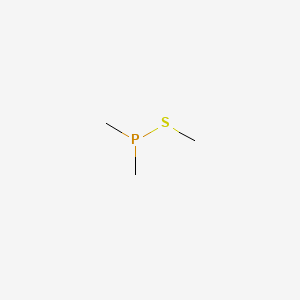

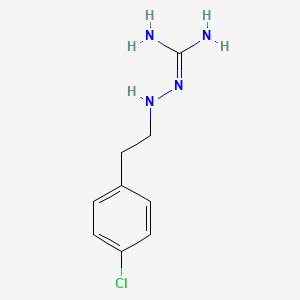

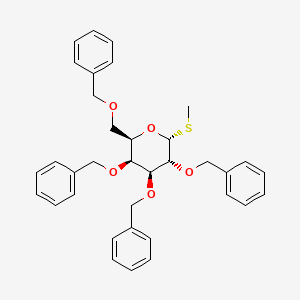
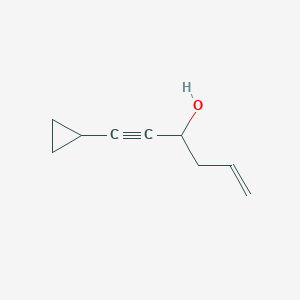
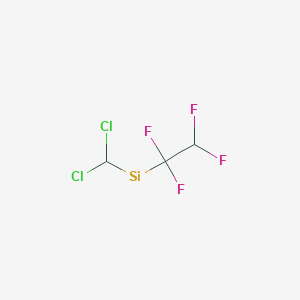
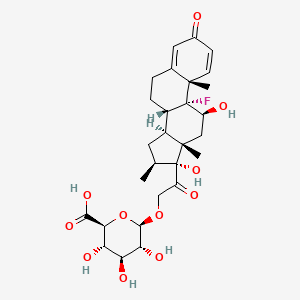
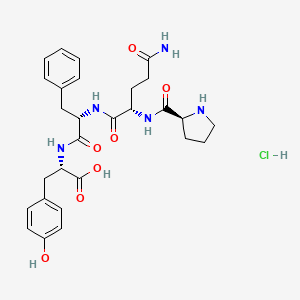
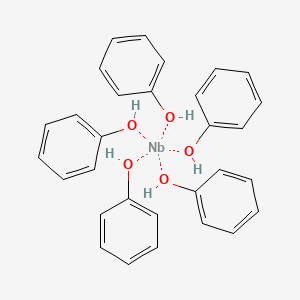
![1-N-Boc-4-[3-(ethoxycarbonylmethylaminocarbonyl)-4-nitrophenyl]piperazine](/img/structure/B13820449.png)
